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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 4-Piperazin-1-ylbenzenesulfonamide, a molecule of interest in medicinal chemistry and
drug development. Due to the limited availability of complete experimental spectral data in
peer-reviewed literature, this guide combines known physical properties with predicted
spectroscopic data based on the analysis of its constituent functional groups—a substituted
benzene ring, a sulfonamide group, and a piperazine ring. Detailed experimental protocols for
acquiring 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra are provided to
facilitate further research and verification. This document is intended to serve as a valuable
resource for researchers involved in the synthesis, identification, and application of this and
related compounds.

Introduction

4-Piperazin-1-ylbenzenesulfonamide (C10H15N30:2S) is a chemical compound that
incorporates both a sulfonamide and a piperazine moiety. Sulfonamides are a well-established
class of compounds with a broad range of biological activities, including antibacterial and
diuretic properties. The piperazine ring is a common scaffold in medicinal chemistry, known to
impart favorable pharmacokinetic properties and to interact with various biological targets. The
combination of these two pharmacophores in 4-Piperazin-1-ylbenzenesulfonamide suggests
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its potential for diverse pharmacological applications. Accurate and thorough spectroscopic
characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the
identity, purity, and structural integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Piperazin-1-ylbenzenesulfonamide is
presented in Table 1.

Property Value Reference(s)
Molecular Formula C10H15N302S [1]

Molecular Weight 241.31 g/mol [1]

Melting Point 210-211 °C

Appearance Solid

CAS Number 170856-87-8 [2]

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for 4-Piperazin-1-
ylbenzenesulfonamide. These predictions are based on the known spectral characteristics of
analogous structures containing benzenesulfonamide and piperazine moieties.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H NMR spectrum of 4-Piperazin-1-ylbenzenesulfonamide would exhibit
distinct signals corresponding to the protons of the benzenesulfonyl and piperazinyl groups.
The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group
and the electron-donating nature of the piperazine nitrogen attached to the aromatic ring.

Table 2: Predicted *H NMR Chemical Shifts (in DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to -
~7.65 d 2H
SO2NHz2)
Ar-H (ortho to
~6.95 d 2H _ _
piperazine)
~7.20 s (broad) 2H -SO2NH:2
-N(CHy2)2- (piperazine,
~3.20 t 4H ( == (pip
adjacent to phenyl)
-N(CHz2)2- (piperazine,
~2.90 t 4H _( 2)2 (Plp
distal to phenyl)
~2.50 s (broad) 1H -NH- (piperazine)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
predicted chemical shifts for 4-Piperazin-1-ylbenzenesulfonamide are summarized in Table
3.

Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-de)

Chemical Shift (6, ppm) Assighment

~152.0 Ar-C (ipso, attached to piperazine)
~140.0 Ar-C (ipso, attached to -SO2NHz2)

~128.0 Ar-C (ortho to -SO2NHz2)

~115.0 Ar-C (ortho to piperazine)

~48.0 -N(CH2)2- (piperazine, adjacent to phenyl)
~45.0 -N(CH2)2- (piperazine, distal to phenyl)
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Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.
The predicted characteristic absorption bands for 4-Piperazin-1-ylbenzenesulfonamide are
listed in Table 4.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

N-H stretching (sulfonamide

3400-3200 Medium, Broad ) )

and piperazine)
3100-3000 Medium Aromatic C-H stretching

) Aliphatic C-H stretching

2950-2800 Medium . _

(piperazine)
1600-1450 Medium-Strong Aromatic C=C stretching

Asymmetric SO2 stretching
1350-1300 Strong )

(sulfonamide)

Symmetric SO2 stretching
1170-1150 Strong )

(sulfonamide)
~1100 Medium C-N stretching
~900 Medium S-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. For 4-Piperazin-1-ylbenzenesulfonamide, electrospray ionization (ESI) in
positive mode is expected to show a prominent protonated molecular ion [M+H]*.

Table 5: Predicted Mass Spectrometry Data (ESI+)
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m/z lon
242.0961 [M+H]*+
Predicted Fragments Loss of SOz, piperazine ring fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted

benzene ring.

Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)

A_max (nm) Molar Absorptivity (g) Transition
~220 High - T
~270 Medium T~ T

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of 4-Piperazin-1-
ylbenzenesulfonamide. These are generalized procedures and may require optimization
based on the specific instrumentation available.

General Workflow
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Caption: General workflow for the synthesis and spectroscopic characterization of 4-Piperazin-
1-ylbenzenesulfonamide.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a standard 5 mm NMR tube.

o Tune and shim the spectrometer according to standard procedures to optimize magnetic
field homogeneity.

o Set the appropriate acquisition parameters for both *H and 13C NMR.
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e 'H NMR Acquisition:

o

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 16-64 scans).

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts relative to the residual solvent
peak (DMSO at ~2.50 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR (typically several hundred
to thousands) due to the lower natural abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-160 ppm).

o Process the data similarly to the *H NMR spectrum. Reference the chemical shifts to the
solvent peak (DMSO-de at ~39.52 ppm).

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.[3]

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.[3]

e Instrument Setup:
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o Record a background spectrum of the empty sample compartment to subtract atmospheric
CO:2 and Hz20 absorptions.

e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire the spectrum over the desired range (e.g., 4000-400 cm~1) with a resolution of 4

cm~L,
o Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Analysis:

o Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol (ESI)

e Sample Preparation:

o Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL.
e Instrument Setup:
o Use an electrospray ionization (ESI) source in positive ion mode.

o Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and
drying gas flow rate and temperature, to maximize the signal of the protonated molecular
ion.

e Spectrum Acquisition:

o Infuse the sample solution directly into the mass spectrometer or inject it via a liquid
chromatography system.

o Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
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e Fragmentation Analysis (MS/MS):
o Select the protonated molecular ion ([M+H]*) as the precursor ion.

o Perform collision-induced dissociation (CID) by applying a suitable collision energy to
induce fragmentation.

o Acquire the product ion spectrum to identify the characteristic fragment ions.

UV-Vis Spectroscopy Protocol

e Sample Preparation:

o Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or
ethanol) of a known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions from the stock solution to determine the optimal concentration
for absorbance measurements (typically absorbance values should be between 0.1 and
1.0).

e Instrument Setup:

o Use a matched pair of quartz cuvettes (1 cm path length).

o Fill one cuvette with the pure solvent to be used as a blank.
e Spectrum Acquisition:

o Record a baseline spectrum with the blank cuvette.

o Record the UV-Vis spectrum of the sample solution over the desired wavelength range
(e.g., 200-400 nm).

o Data Analysis:
o lIdentify the wavelength(s) of maximum absorbance (A_max).

o If the concentration is known, the molar absorptivity (¢€) can be calculated using the Beer-
Lambert law (A = &cl).
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Biological Activity and Potential Signhaling Pathways

Derivatives of benzenesulfonamide are known to exhibit a wide range of biological activities.
For instance, some act as inhibitors of carbonic anhydrase, an enzyme involved in various
physiological processes. Piperazine derivatives are also prevalent in centrally acting drugs,
targeting various receptors and transporters in the nervous system.

Given the structural motifs present in 4-Piperazin-1-ylbenzenesulfonamide, it is plausible that
this compound could interact with biological targets such as carbonic anhydrases or specific
neurotransmitter receptors. However, without specific experimental data, any proposed
signaling pathway would be speculative. Further biological screening is required to elucidate its
mechanism of action.

@-Piperazin-l-ylbenzenesulfonamida

Binding/Inhibition

Potential Biological Target
(e.g., Carbonic Anhydrase, GPCR)

Downstream Signaling Cascade

Cellular/Physiological Response

Click to download full resolution via product page

Caption: A speculative logical relationship for the potential biological action of 4-Piperazin-1-

ylbenzenesulfonamide.

Conclusion
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This technical guide provides a foundational understanding of the spectroscopic characteristics
of 4-Piperazin-1-ylbenzenesulfonamide. While complete experimental data is not yet widely
available, the predicted spectral data and detailed experimental protocols presented herein
offer a solid starting point for researchers. The unique combination of the sulfonamide and
piperazine moieties makes this compound an interesting candidate for further investigation in
drug discovery and development. The provided methodologies will aid in the unambiguous
identification and characterization of this and structurally related molecules, which is a critical
step in advancing our understanding of their chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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